tert-Butyl 3-oxospiro[indoline-2,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole compound. Spiro compounds are known for their unique three-dimensional structures, which make them valuable in drug discovery and development. These compounds often exhibit a variety of biological activities, making them key building blocks in medicinal chemistry .
Preparation Methods
The synthesis of tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate involves several key steps. One efficient synthetic route includes the following steps :
Dianion Alkylation and Cyclization: The starting material, ethyl 2-oxindoline-5-carboxylate, undergoes dianion alkylation and cyclization to form the spirocyclic intermediate.
Demethylation: The resulting spirocyclic oxindole intermediate is then demethylated to yield the target compound.
This synthetic route is scalable and does not require chromatographic purification, making it suitable for industrial production .
Chemical Reactions Analysis
tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like Raney Nickel.
Scientific Research Applications
tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological receptors, making it useful in studying receptor-ligand interactions.
Industry: The compound’s scalable synthesis makes it valuable for industrial applications in drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to various receptors, modulating their activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target receptor .
Comparison with Similar Compounds
tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which provides a rigid three-dimensional framework. Similar compounds include:
Spiro[indoline-3,4’-piperidine]-5-carboxylic acid: Another spirocyclic oxindole with similar biological activities.
Spiro[indoline-3,2’-quinazoline]-2,4’-dione: A spiroindole compound with applications in drug discovery.
These compounds share the spirocyclic core but differ in their specific substituents and biological activities.
Properties
Molecular Formula |
C17H22N2O3 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
tert-butyl 3-oxospiro[1H-indole-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-8-17(9-11-19)14(20)12-6-4-5-7-13(12)18-17/h4-7,18H,8-11H2,1-3H3 |
InChI Key |
BPECXUHUUIDUFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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